molecular formula C12H24N2O2 B1427864 1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)piperidin-3-amine CAS No. 1247144-70-2

1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)piperidin-3-amine

Cat. No. B1427864
M. Wt: 228.33 g/mol
InChI Key: BDAQYMXTRHAICD-UHFFFAOYSA-N
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Description

1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)piperidin-3-amine is a heterocyclic compound with the following properties:



  • Empirical Formula : C7H14O3

  • Molecular Weight : 146.18 g/mol

  • CAS Number : 2162-31-4

  • Synonyms : 2-(2-Hydroxyethoxy)tetrahydropyran



Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol with piperidin-3-amine . The specific synthetic route and conditions would need to be explored in relevant literature.



Molecular Structure Analysis

The molecular structure of 1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)piperidin-3-amine consists of a piperidine ring connected to a tetrahydro-2H-pyran-2-yloxy group via an ethyl linker.



Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrogenation , cyclization , cycloaddition , and amination . These reactions can lead to the formation of substituted piperidines and related derivatives.



Physical And Chemical Properties Analysis


  • Form : Liquid

  • Refractive Index (n20/D) : 1.457

  • Boiling Point : 95°C/22 mmHg (lit.)

  • Density : 1.077 g/mL at 20°C (lit.)


Scientific Research Applications

  • Synthesis of Complex Compounds : Research by Paronikyan et al. (2016) explored the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and isoquinolines using similar compounds. This demonstrates the compound's utility in creating complex heterocyclic structures (Paronikyan et al., 2016).

  • Chemoselective Synthesis : Pretto et al. (2019) presented the synthesis of tetrahydropyridines from ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate and primary amines, highlighting the compound's role in selective synthesis processes (Pretto et al., 2019).

  • Functionalization Studies : Sil et al. (2004) focused on the synthesis of α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, demonstrating the compound's utility in ring contraction processes (Sil et al., 2004).

  • Preparation of Heterocyclic Compounds : Ohta et al. (2002) showcased the preparation of various heterocyclic compounds starting from α-oxoketene O, N-acetals, indicating the compound's role in the synthesis of diverse heterocycles (Ohta et al., 2002).

  • C-N Coupling Reactions : Research by Mani et al. (2014) involved the C-N coupling reaction between cyclic ethers and heterocyclic amines, highlighting the compound's application in coupling reactions (Mani et al., 2014).

Safety And Hazards


  • Storage Class Code : 10 (Combustible liquids)

  • WGK : WGK 3

  • Flash Point (F) : 226.4°F (closed cup)

  • Flash Point © : 108°C (closed cup)

  • Personal Protective Equipment : N95 dust mask, eyeshields, gloves


Future Directions

Research on the biological activity and potential pharmacological applications of this compound is ongoing. Scientists are continually exploring its properties and potential therapeutic uses.


properties

IUPAC Name

1-[2-(oxan-2-yloxy)ethyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c13-11-4-3-6-14(10-11)7-9-16-12-5-1-2-8-15-12/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAQYMXTRHAICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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